5-(5-bromothiophen-2-yl)-N-(cyanomethyl)thiophene-2-carboxamide
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Overview
Description
5’-Bromo-N-(cyanomethyl)-[2,2’-bithiophene]-5-carboxamide is a complex organic compound that belongs to the family of bithiophenes Bithiophenes are known for their unique electronic properties and are widely used in various fields such as organic electronics, photovoltaics, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromo-N-(cyanomethyl)-[2,2’-bithiophene]-5-carboxamide typically involves multiple steps, starting from commercially available 2,2’-bithiophene. The key steps include bromination, cyanomethylation, and carboxamidation.
Bromination: The bromination of 2,2’-bithiophene is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically conducted in an inert solvent like dichloromethane at room temperature.
Carboxamidation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the intermediate product with an amine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-N-(cyanomethyl)-[2,2’-bithiophene]-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The bithiophene core can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve polar solvents and mild temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents are used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bithiophenes, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
5’-Bromo-N-(cyanomethyl)-[2,2’-bithiophene]-5-carboxamide has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaics: It can be used as a building block in the synthesis of organic photovoltaic materials, contributing to the development of efficient solar cells.
Medicinal Chemistry: The compound’s structural features allow it to interact with biological targets, making it a potential candidate for drug discovery and development.
Material Science: Its ability to form conjugated systems makes it useful in the design of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 5’-bromo-N-(cyanomethyl)-[2,2’-bithiophene]-5-carboxamide depends on its specific application. In organic electronics, its conjugated structure facilitates charge transport. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,2’-bithiophene: A simpler analogue without the cyanomethyl and carboxamide groups.
2,2’-Bithiophene: The parent compound without any substituents.
5-Cyano-2,2’-bithiophene: Contains a cyano group but lacks the bromine and carboxamide groups.
Uniqueness
5’-Bromo-N-(cyanomethyl)-[2,2’-bithiophene]-5-carboxamide is unique due to the combination of bromine, cyanomethyl, and carboxamide groups, which impart distinct electronic and chemical properties. This makes it more versatile and potentially more effective in various applications compared to its simpler analogues.
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-(cyanomethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2OS2/c12-10-4-3-8(17-10)7-1-2-9(16-7)11(15)14-6-5-13/h1-4H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBSDMATIXJISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)NCC#N)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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